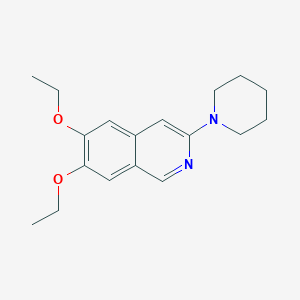![molecular formula C15H21FN2O3S B5761339 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP-4 is a potent and selective neurotoxin that selectively destroys noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
Mecanismo De Acción
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine selectively destroys noradrenergic neurons in the brain by binding to and inhibiting the uptake of norepinephrine (NE) by noradrenergic neurons. This leads to a depletion of NE in the brain and subsequent degeneration of noradrenergic neurons. The mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is highly selective for noradrenergic neurons and does not affect other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
The depletion of NE in the brain following 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine administration has been shown to have a number of biochemical and physiological effects. For example, 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to impair learning and memory in animal models, increase anxiety-like behavior, and alter circadian rhythms. 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been shown to affect cardiovascular function, with some studies reporting an increase in blood pressure and heart rate following 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine as a research tool is its selectivity for noradrenergic neurons, which allows for the investigation of the specific role of the noradrenergic system in various physiological and pathological processes. However, one limitation of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is that it does not completely destroy all noradrenergic neurons in the brain, and some neurons may be resistant to the neurotoxic effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. Additionally, the effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine may vary depending on the dose, route of administration, and species used in the experiment.
Direcciones Futuras
There are several future directions for research involving 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the investigation of the role of the noradrenergic system in drug addiction and withdrawal. Another area of interest is the use of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine as a research tool in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine on cardiovascular function and its potential implications for human health.
Métodos De Síntesis
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process that involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with p-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been used to study the effects of noradrenergic denervation on learning and memory, anxiety, depression, and drug addiction. 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been used to investigate the role of the noradrenergic system in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-15(2,3)14(19)17-8-10-18(11-9-17)22(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKULPDCAAKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2,2-dimethylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)


![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)